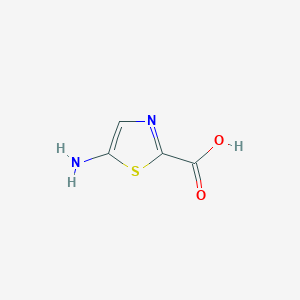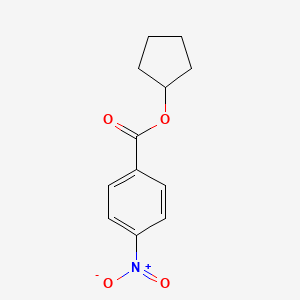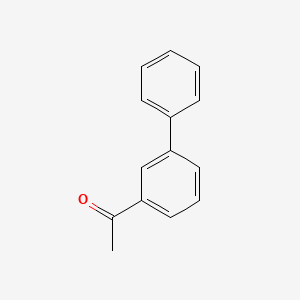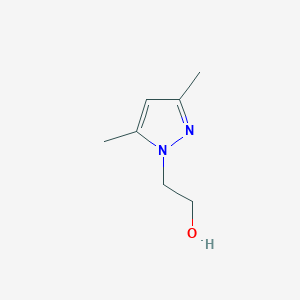
1-(Pyridin-2-ylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(Pyridin-2-ylcarbonyl)piperazine" is a nitrogenous heterocyclic molecule that is a part of various synthesized compounds with potential pharmacological activities. It is a structural motif found in several compounds that exhibit a range of biological activities, including inhibition of platelet aggregation, antiarrhythmic, hypotensive, and alpha-adrenolytic activities, as well as potential applications in medicinal chemistry as dopamine receptor ligands .
Synthesis Analysis
The synthesis of compounds containing the "this compound" moiety involves various chemical reactions, including parallel library synthesis, reactions with Grignard reagents, and reductive amination processes. For instance, a piperazinyl glutamate pyridine was discovered as a P2Y(12) antagonist using polymer-assisted solution-phase parallel library synthesis . Additionally, stereoselective synthesis of substituted piperazines can be achieved from pyrazine N-oxides using Grignard reagents and sparteine as a chiral ligand . A scalable and facile synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was established through acylation, deprotection, and salt formation .
Molecular Structure Analysis
The molecular structure of compounds containing "this compound" has been elucidated using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of a proton-transfer compound obtained from pyridine-2,6-dicarboxylic acid and piperazine was determined, revealing important intermolecular hydrogen bonding interactions in the crystal structure . Density functional theory (DFT) calculations have been used to determine the optimal molecular structure and compare it with X-ray diffraction values .
Chemical Reactions Analysis
The "this compound" moiety participates in various chemical reactions, including the formation of substituted pyridines, piperidines, and piperazines through reactions with Grignard reagents . It also undergoes reductive amination and N-alkylation to form compounds with potential as dopamine receptor ligands . Docking studies have been conducted to understand the interaction of these compounds with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing "this compound" have been optimized to enhance their pharmacokinetic profiles and bioavailability. Modifications at specific positions of the pyridine and piperazine rings have led to compounds with good potency, selectivity, and in vivo efficacy . The physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals, have been studied using DFT to reveal insights into the reactivity and interactions of these compounds .
Mechanism of Action
Target of Action
1-(Pyridin-2-ylcarbonyl)piperazine is a chemical compound and piperazine derivative . Some derivatives of this substance are known to act as potent and selective α 2 -adrenergic receptor antagonists . .
Mode of Action
Piperazine derivatives are generally known to interact with their targets, causing various changes in the biological system .
Biochemical Pathways
It’s worth noting that piperazine derivatives can have a wide range of biological activities .
Result of Action
Some piperazine derivatives have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Safety and Hazards
Safety data sheets indicate that “1-(Pyridin-2-ylcarbonyl)piperazine” may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
properties
IUPAC Name |
piperazin-1-yl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13/h1-4,11H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULDWWUGMGLWOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50960261 |
Source


|
| Record name | (Piperazin-1-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39639-98-0 |
Source


|
| Record name | Methanone, 1-piperazinyl-2-pyridinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039639980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Piperazin-1-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)







![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)



